3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a compound that belongs to the indazole class of organic compounds. Indazoles are characterized by a fused five-membered ring structure containing nitrogen atoms. This specific compound incorporates a cyclopropyl group and a dioxaborolane moiety, which contribute to its unique chemical properties and potential applications in medicinal chemistry.
The compound can be classified under the category of heterocyclic compounds due to the presence of nitrogen in its structure. Its synthesis and biological evaluations have been documented in various scientific studies, focusing on its potential as a pharmaceutical agent, particularly in targeting specific biological pathways such as the mitogen-activated protein kinase signaling pathway .
The synthesis of 3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves several key steps:
The synthetic routes may vary based on the desired yield and purity of the final product. Microwave-assisted synthesis can enhance reaction efficiency and reduce reaction times significantly.
The molecular structure of 3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can be represented as follows:
This indicates that the compound contains 13 carbon atoms, 16 hydrogen atoms, one boron atom, three nitrogen atoms, and two oxygen atoms.
The molecular weight of this compound is approximately 235.08 g/mol. The presence of various functional groups contributes to its chemical reactivity and potential interactions with biological targets.
3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can participate in several chemical reactions:
These reactions are typically carried out under controlled conditions to optimize yields and minimize side reactions. Solvent choice and temperature are critical parameters that influence the outcome.
The mechanism of action for 3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole primarily involves its interaction with specific biological targets within cells. For instance:
Quantitative studies may include IC50 values that measure the concentration required to inhibit biological activity by 50%, providing insights into its potency as an inhibitor.
The physical properties of 3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole include:
Chemical properties include:
3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has potential applications in:
The indazole nucleus—a bicyclic heterocycle fusing benzene with a pyrazole ring—serves as a privileged scaffold in medicinal chemistry due to its structural mimicry of purine bases and versatile hydrogen-bonding capabilities. Its three distinct nitrogen atoms (N1, N2, C3) enable diverse binding modes with biological targets, particularly enzymes and receptors involved in proliferative and inflammatory pathways. In microtubule-targeting agents, indazole derivatives exhibit high-affinity binding to the colchicine site of tubulin, disrupting polymerization dynamics in rapidly dividing cells. This mechanism is exploited in anticancer agents like 6-(3,4,5-trimethoxyphenyl)-1H-indazole derivatives, which demonstrate nanomolar potency against hepatocellular carcinoma (Huh-7), bladder carcinoma (T24), and non-small cell lung cancer (A549) cell lines, including paclitaxel-resistant variants [1].
The significance of the indazole scaffold extends beyond tubulin inhibition. Its planar geometry facilitates π-stacking interactions with aromatic residues in enzyme active sites, while its nitrogen atoms participate in critical hydrogen-bonding networks. For example, 3-substituted indazoles enhance selectivity for kinases like VEGF-R2 and CDK2, attributable to the scaffold's ability to occupy hydrophobic pockets adjacent to ATP-binding sites. Modifications at the N1, C3, and C5 positions—as seen in 3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole—allow systematic optimization of pharmacological profiles, including solubility, metabolic stability, and target engagement [1] [6].
Table 1: Pharmacological Applications of Indazole-Based Drug Candidates
Indazole Derivative | Biological Target | Therapeutic Area | Key Structural Features |
---|---|---|---|
Compound 8l | Tubulin (colchicine site) | Oncology | 6-(6-methylpyridin-3-yl) substitution |
Bortezomib | 26S proteasome | Oncology | Peptide boronate |
Pazopanib | VEGF-R2, PDGFR, c-Kit | Oncology | 1H-indazol-3-ylamino core |
Granisetron | 5-HT₃ receptor | Anti-emetic | N1-linked ketone |
Boronic esters—specifically 4,4,5,5-tetramethyl-1,3,2-dioxaborolanes—serve as air-stable precursors to boronic acids, crucial for Suzuki–Miyaura cross-coupling reactions. This transition metal-catalyzed process enables efficient carbon-carbon bond formation between aryl/vinyl boronic esters and electrophilic partners (e.g., aryl halides, triflates), facilitating rapid diversification of heterocyclic scaffolds. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, with palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) as predominant catalysts [3] [6].
For 3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, the pinacol boronic ester moiety at C5 enhances stability and reactivity compared to its boronic acid counterpart. Pinacol’s diol backbone protects the boron atom from protodeboronation and oxidation, while maintaining optimal steric accessibility for transmetalation. This stability is critical for storage and handling in synthetic workflows, as evidenced by commercial availability of the compound in >99% purity for pharmaceutical R&D [2] [8].
The synthetic utility of this boronic ester is demonstrated in modular indazole derivatization. For instance, coupling with aryl halides under mild conditions (e.g., PdCl₂(dppf), K₂CO₃, 80°C) yields 5-arylindazoles—structural motifs prevalent in tubulin inhibitors and kinase modulators. Recent advances in "single-atom editing" further leverage such boronic esters for inserting boron atoms into heterocyclic frameworks, enabling direct synthesis of complex boron-containing pharmaceuticals from simple precursors [3].
Table 2: Representative Suzuki–Miyaura Reaction Conditions for 5-Borylated Indazoles
Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|---|
Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 78–92 | [6] |
PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 100 | 85 | [3] |
Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/H₂O | 90 | 91 | [3] |
NiCl₂(dppe) | t-BuONa | EtOH | 70 | 65 | [6] |
Cyclopropyl incorporation at the 3-position of the indazole ring confers distinct physicochemical and pharmacological advantages. Sterically, the cyclopropyl group imposes a characteristic "bent" geometry that mimics the cis conformation of colchicine’s tropolone ring, enhancing complementarity with the tubulin colchicine-binding site. This spatial mimicry is critical for inhibitors like compound 8l, where cyclopropyl-substituted indazoles exhibit IC₅₀ values <100 nM against cancer cell lines, outperforming linear alkyl analogues [1] [8].
Electronically, cyclopropane acts as a hyperconjugative σ-donor, elevating the electron density of adjacent atoms. In 3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, this effect modulates the indazole’s N1-H acidity, potentially enhancing hydrogen-bond donor capacity to tubulin’s T179α and Asn101β residues. Furthermore, cyclopropane’s high C-H bond strength (106 kcal/mol) impedes oxidative metabolism by cytochrome P450 enzymes, addressing a key limitation of methyl or ethyl substituents. Metabolic stability studies on analogous indazoles confirm cyclopropyl’s superiority: hepatic microsomal clearance decreases 2.3-fold compared to n-propyl derivatives [1] [6].
The cyclopropyl group also serves as a bioisostere for alkenes, alkynes, and tert-butyl groups, enabling tailored interactions with hydrophobic protein pockets without incurring metabolic liabilities. This versatility is evident in kinase inhibitors where 3-cyclopropylindazoles maintain potency while reducing off-target effects. Computational analyses reveal cyclopropyl’s optimal logP contribution (π = 0.71), balancing lipophilicity for membrane permeation with aqueous solubility—a critical factor for orally bioavailable agents [6].
Table 3: Comparative Effects of 3-Substituents on Indazole Pharmacological Properties
3-Substituent | Tubulin IC₅₀ (nM) | Metabolic Stability (t₁/₂, min) | logP | Aqueous Solubility (μg/mL) |
---|---|---|---|---|
Cyclopropyl | 81 ± 4 | 42 ± 3 | 2.9 | 18 ± 2 |
Methyl | 120 ± 10 | 12 ± 1 | 2.1 | 35 ± 4 |
Phenyl | 65 ± 5 | 28 ± 2 | 3.8 | 8 ± 1 |
n-Propyl | 150 ± 12 | 18 ± 2 | 3.0 | 15 ± 2 |
The strategic fusion of indazole scaffolds, boronic ester functionalities, and cyclopropyl substituents—as realized in 3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole—creates a versatile molecular platform for drug discovery. This compound exemplifies how targeted structural modifications address multiple drug design imperatives: synthetic accessibility via cross-coupling, metabolic stability through cyclopropyl incorporation, and precise target engagement via the indazole pharmacophore. As boronate chemistry advances, particularly through single-atom editing technologies, such hybrid architectures will continue to enable innovative therapeutic modalities [3] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1